molecular formula C16H15N3O3 B3136493 5-(6,7-Dimethoxyquinolin-4-yloxy)pyridin-2-amine CAS No. 417722-21-5

5-(6,7-Dimethoxyquinolin-4-yloxy)pyridin-2-amine

Cat. No.: B3136493
CAS No.: 417722-21-5
M. Wt: 297.31 g/mol
InChI Key: NBFPSAKAPKBKNF-UHFFFAOYSA-N
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Description

5-(6,7-Dimethoxyquinolin-4-yloxy)pyridin-2-amine is a useful research compound. Its molecular formula is C16H15N3O3 and its molecular weight is 297.31 g/mol. The purity is usually 95%.
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Biological Activity

5-(6,7-Dimethoxyquinolin-4-yloxy)pyridin-2-amine is a compound that has garnered attention due to its potential therapeutic applications, particularly as a kinase inhibitor. This article explores its biological activity, focusing on its mechanisms of action, efficacy against various cancer types, and relevant pharmacological properties.

The compound primarily functions as an inhibitor of specific receptor tyrosine kinases (RTKs), notably c-Met and VEGFR2. These kinases are crucial in regulating cell growth, survival, and metastasis in various cancers. By inhibiting these pathways, this compound can potentially hinder tumor progression and angiogenesis.

In Vitro Studies

Recent studies have demonstrated the compound's efficacy in vitro against several cancer cell lines. For instance, it exhibited significant antiproliferative activity with a GI50 (concentration required to inhibit cell growth by 50%) ranging from 0.875 μM to 1.70 μM across different cancer types, including colon cancer and melanoma .

Table 1: Biological Activity Against Cancer Cell Lines

Cell Line TypeGI50 (μM)TGI (μM)
Colon Cancer0.87511.61
Melanoma (LOX IMVI)0.275-
Melanoma (SK-MEL-5)0.645-
Leukemia0.904-

Pharmacokinetics

Pharmacokinetic studies indicate that the compound has a favorable bioavailability profile when administered orally, with a bioavailability of approximately 36% and a half-life of about 4.11 hours. However, intravenous administration resulted in rapid clearance, suggesting a need for careful dosing strategies in clinical applications .

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

  • GIST-T1 Xenograft Model : In an animal model using GIST-T1 cells, treatment with the compound significantly inhibited tumor growth at doses of 50 and 100 mg/kg, showcasing its antitumor efficacy in vivo .
  • Comparison with Other Kinase Inhibitors : When compared to other small molecule inhibitors targeting c-KIT and ABL kinases, this compound demonstrated selective inhibition against c-KIT with an IC50 value of 99 nM while showing minimal activity against ABL kinase . This selectivity is advantageous for minimizing off-target effects.

Safety Profile

The safety profile of this compound appears promising based on preliminary studies. It exhibited low toxicity in normal cell lines while maintaining potent activity against cancerous cells .

Properties

IUPAC Name

5-(6,7-dimethoxyquinolin-4-yl)oxypyridin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O3/c1-20-14-7-11-12(8-15(14)21-2)18-6-5-13(11)22-10-3-4-16(17)19-9-10/h3-9H,1-2H3,(H2,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBFPSAKAPKBKNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=CN=C2C=C1OC)OC3=CN=C(C=C3)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

After suspending 6-chloro-5-(6,7-dimethoxyquinolin-4-yloxy)pyridin-2-ylamine (500 mg, 1.51 mmol) in a mixed solvent of methanol (20 ml), tetrahydrofuran (10 ml) and triethylamine (3 ml), palladium carbon (300 mg) was added and the mixture was stirred for 15 hours at room temperature under a hydrogen atmosphere. The catalyst was filtered off by celite filtration, washing was performed with ethanol, and the filtrate was distilled off under reduced pressure. The obtained crude product was subjected to silica gel column chromatography (eluent-ethyl acetate), and the fraction containing the target substance was concentrated, suspended in ethyl acetate and diluted with hexane, after which the crystals were filtered out, washed with hexane and then blow-dried to obtain the title compound (138 mg, 0.465 mmol, 31%) as colorless crystals.
Name
6-chloro-5-(6,7-dimethoxyquinolin-4-yloxy)pyridin-2-ylamine
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
reactant
Reaction Step Three
Quantity
3 mL
Type
reactant
Reaction Step Four
Name
palladium carbon
Quantity
300 mg
Type
catalyst
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six
Yield
31%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.